molecular formula C11H12N4O3 B14407554 1-Cyclopentyloxy-6-nitro-benzotriazole CAS No. 84670-04-2

1-Cyclopentyloxy-6-nitro-benzotriazole

Cat. No.: B14407554
CAS No.: 84670-04-2
M. Wt: 248.24 g/mol
InChI Key: TVBXWIZOGHJXTF-UHFFFAOYSA-N
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Description

1-Cyclopentyloxy-6-nitro-benzotriazole is a benzotriazole derivative characterized by the presence of a cyclopentyloxy group at the first position and a nitro group at the sixth position of the benzotriazole ring. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyloxy-6-nitro-benzotriazole typically involves the nitration of 1-cyclopentyloxy-benzotriazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyloxy-6-nitro-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentyloxy-6-nitro-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyloxy-6-nitro-benzotriazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The benzotriazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

  • 1-Cyclopentyloxy-benzotriazole
  • 1-Cyclopentyloxy-4-nitro-benzotriazole
  • 1-Cyclopentyloxy-5-nitro-benzotriazole

Comparison: 1-Cyclopentyloxy-6-nitro-benzotriazole is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to other nitro-substituted benzotriazole derivatives. The presence of the cyclopentyloxy group also imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

CAS No.

84670-04-2

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

1-cyclopentyloxy-6-nitrobenzotriazole

InChI

InChI=1S/C11H12N4O3/c16-15(17)8-5-6-10-11(7-8)14(13-12-10)18-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

TVBXWIZOGHJXTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)ON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2

Origin of Product

United States

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